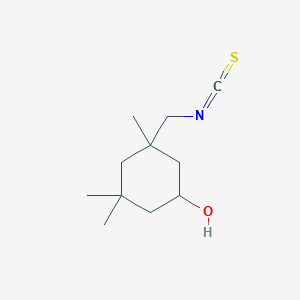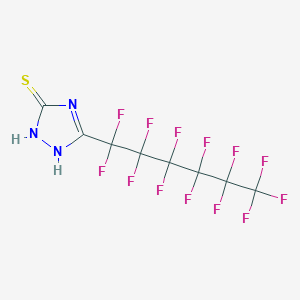
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is a fluorinated organic compound. It is characterized by the presence of a triazole ring and a highly fluorinated alkyl chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of a triazole precursor with a fluorinated alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction can be represented as follows:
Triazole Precursor+Fluorinated Alkyl Halide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the fluorinated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted triazoles and fluorinated derivatives.
Aplicaciones Científicas De Investigación
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The fluorinated alkyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane
Uniqueness
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a highly fluorinated alkyl chain. This combination imparts the compound with distinct chemical reactivity and physical properties, making it more versatile compared to other similar fluorinated compounds.
Propiedades
Número CAS |
162466-06-0 |
|---|---|
Fórmula molecular |
C8H2F13N3S |
Peso molecular |
419.17 g/mol |
Nombre IUPAC |
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H2F13N3S/c9-3(10,1-22-2(25)24-23-1)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h(H2,22,23,24,25) |
Clave InChI |
ZIKSWKKYWZFGEW-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=S)NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


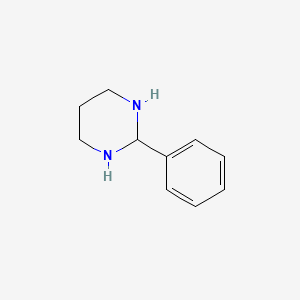
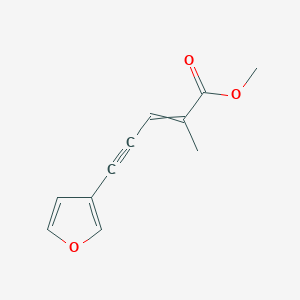
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
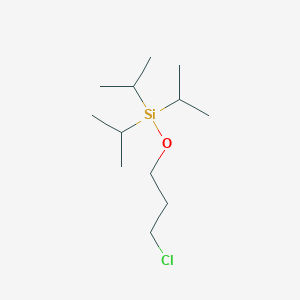

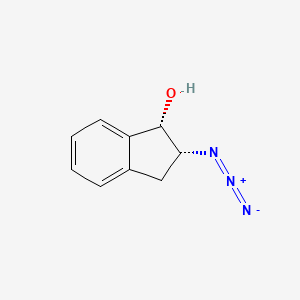
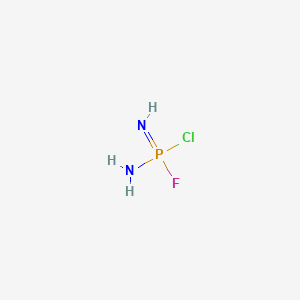
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
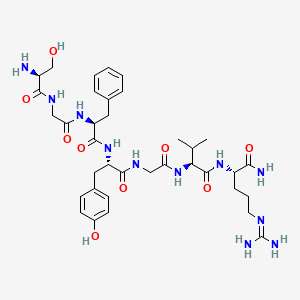
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
